molecular formula C11H10BrNO3S B8501653 5-(3-Amino-2-hydroxy-phenyl)-thiophene-2-carboxylic acid hydrobromide

5-(3-Amino-2-hydroxy-phenyl)-thiophene-2-carboxylic acid hydrobromide

Cat. No. B8501653
M. Wt: 316.17 g/mol
InChI Key: YPMPBMCHAWUZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Amino-2-hydroxy-phenyl)-thiophene-2-carboxylic acid hydrobromide is a useful research compound. Its molecular formula is C11H10BrNO3S and its molecular weight is 316.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Amino-2-hydroxy-phenyl)-thiophene-2-carboxylic acid hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Amino-2-hydroxy-phenyl)-thiophene-2-carboxylic acid hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3-Amino-2-hydroxy-phenyl)-thiophene-2-carboxylic acid hydrobromide

Molecular Formula

C11H10BrNO3S

Molecular Weight

316.17 g/mol

IUPAC Name

5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide

InChI

InChI=1S/C11H9NO3S.BrH/c12-7-3-1-2-6(10(7)13)8-4-5-9(16-8)11(14)15;/h1-5,13H,12H2,(H,14,15);1H

InChI Key

YPMPBMCHAWUZCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)O)C2=CC=C(S2)C(=O)O.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(3-Amino-2-methoxy-phenyl)-thiophene-2-carboxylic acid 12b (2.2 g, 8.83 mmol) was dissolved in 20 mL of dichloromethane followed by dropwise addition of boron tribromide (35 mL, 35.32 mmol/L). The reaction mixture was reacted at room temperature for 1.5 hours. The reaction was monitored by TLC until the disappearance of the starting materials. Then 5 mL of methanol was added and the mixture was concentrated under reduced pressure. The residue was diluted with 100 mL of ethyl acetate and stirred for 1.5 hours. The mixture was filtered and the filter cake was dried to obtain the title compound 5-(3-amino-2-hydroxy-phenyl)-thiophene-2-carboxylic acid hydrobromide 12c (1.2 g, yield 57.1%) as a grey solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

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